c9,t11-CLA

Insulin Resistance Metabolic Syndrome Type 2 Diabetes

For researchers needing the biologically relevant CLA isomer, not an undefined mix. c9,t11-CLA is the primary form in dairy/meat, with distinct insulin-sensitizing and anti-atherogenic properties vs. t10,c12-CLA. This high-purity (≥98%) compound ensures data integrity for metabolic, cardiovascular, or dairy science studies. Request a quote for bulk inquiries.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 2540-56-9
Cat. No. B107833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec9,t11-CLA
CAS2540-56-9
Synonyms(9Z,11E)-9,11-octadecadienoic acid
9,11-isolinoleic acid
9,11-linoleic acid
9,11-linoleic acid, (E,E)-isomer
9,11-linoleic acid, (E,Z)-isomer
9,11-linoleic acid, (Z,E)-isomer
9,11-linoleic acid, (Z,Z)-isomer
9,11-linoleic acid, potassium salt
9,11-octadecadienoate
9,11-octadecadienoic acid
9-cis-11-trans-octadecadienoic acid
c9t11 CLA
cis-9-trans-11-octadecadienoic acid
octadeca-9,11-dienoic acid
rumenic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9-
InChIKeyJBYXPOFIGCOSSB-GOJKSUSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





c9,t11-CLA (Rumenic Acid, CAS 2540-56-9): Baseline Specifications and Isomeric Identity


c9,t11-Conjugated linoleic acid (c9,t11-CLA, CAS 2540-56-9), also known as rumenic acid or bovinic acid, is a naturally occurring geometric isomer of linoleic acid characterized by conjugated double bonds at positions 9 and 11 with cis-9, trans-11 configuration [1]. It constitutes approximately 75–90% of total CLA present in ruminant-derived foods (meat, milk, dairy) and is the predominant CLA isomer in the human diet [2]. Unlike commercial CLA mixtures containing roughly equal proportions of c9,t11-CLA and t10,c12-CLA, the purified c9,t11-CLA isomer (≥96% HPLC) exhibits distinct biological activities mediated primarily through selective activation of peroxisome proliferator-activated receptor alpha (PPARα) . The compound is commercially available as an analytical standard and research-grade material, with reported PPARα binding affinity (IC50 = 140 nM) [3].

Why c9,t11-CLA Cannot Be Substituted with t10,c12-CLA or Commercial CLA Mixtures in Targeted Research


Generic substitution of c9,t11-CLA with t10,c12-CLA or commercial CLA isomer mixtures (typically 50:50) is contraindicated because these isomers exhibit markedly divergent, and in some cases opposing, physiological effects [1]. c9,t11-CLA and t10,c12-CLA activate distinct nuclear receptors, incorporate differentially into cellular lipid fractions, and regulate separate downstream signaling pathways [2]. Notably, t10,c12-CLA has been shown to worsen insulin resistance (HOMA-IR) and increase LDL-cholesterol concentrations, whereas c9,t11-CLA improves insulin sensitivity and does not adversely affect plasma lipids in multiple model systems [3]. In oncological applications, c9,t11-CLA consistently inhibits mammary tumorigenesis via cyclooxygenase-2 (COX-2) pathway suppression, while t10,c12-CLA acts through the lipoxygenase pathway and can paradoxically increase tumor development in genetically susceptible models [4]. These isomer-specific effects render the use of undefined CLA mixtures unsuitable for mechanistic studies and procurement for targeted functional applications.

Quantitative Differentiation Evidence for c9,t11-CLA (CAS 2540-56-9) Versus t10,c12-CLA and Linoleic Acid


Divergent Effects on Postprandial Insulin Sensitivity: c9,t11-CLA Improves HOMA-IR While t10,c12-CLA Worsens It

In a crossover human clinical trial involving 35 pre-diabetic men, c9,t11-CLA supplementation improved postprandial insulin sensitivity as measured by HOMA-IR, whereas t10,c12-CLA worsened this parameter [1]. The treatment effect was statistically significant (p = 0.025). Additionally, t10,c12-CLA caused weight gain (p = 0.03) in subjects with the Ala12Ala genotype, while c9,t11-CLA did not [1].

Insulin Resistance Metabolic Syndrome Type 2 Diabetes Human Clinical Trial

Higher Affinity PPARα Activation: c9,t11-CLA Exhibits 1.4-Fold Lower IC50 Than t10,c12-CLA

In competitive binding scintillation proximity assays, c9,t11-CLA demonstrated superior binding affinity for peroxisome proliferator-activated receptor alpha (PPARα) compared to t10,c12-CLA [1]. The IC50 values were 140 ± 90 μM for c9,t11-CLA versus 200 ± 30 μM for t10,c12-CLA, representing a 1.4-fold higher potency for the c9,t11 isomer [2]. Additionally, c9,t11-CLA was approximately 8-fold more potent than its parent compound, linoleic acid [2].

PPARα Agonist Nuclear Receptor Lipid Metabolism Binding Affinity

Differential Mammary Tumor Inhibition: c9,t11-CLA Consistently Reduces Tumorigenesis While t10,c12-CLA Shows Mixed Effects

A comprehensive review of CLA isomer effects on cancer found that c9,t11-CLA decreased the incidence of methylnitrosourea-induced rat mammary tumors in all studies examined, whereas t10,c12-CLA reduced tumor incidence in only a subset of studies [1]. In vitro, c9,t11-CLA inhibited MCF-7 breast cancer cell proliferation in a dose-dependent manner, achieving 91.05% and 92.86% inhibition at 100 μM and 200 μM concentrations, respectively, after 8 days of treatment [2]. Mechanistically, c9,t11-CLA inhibits the cyclooxygenase-2 (COX-2) pathway, while t10,c12-CLA targets the lipoxygenase pathway and can increase genetically-induced mammary tumor development [1].

Breast Cancer Chemoprevention MCF-7 Cells COX-2 Inhibition

Opposing Effects on Adipocyte Lipid Metabolism: c9,t11-CLA Increases Lipid Accumulation While t10,c12-CLA Decreases It

In primary white and brown adipocytes isolated from Djungarian hamsters, c9,t11-CLA treatment increased lipid accumulation, whereas t10,c12-CLA decreased lipid accumulation in both adipocyte types [1]. Additionally, c9,t11-CLA increased uncoupling protein 1 (UCP1) mRNA expression in brown adipocytes, while t10,c12-CLA inhibited UCP1 expression [1]. The effects of c9,t11-CLA on lipid metabolism were similar to those of other unsaturated C18 fatty acids (oleic, linoleic, α-linolenic acid), whereas t10,c12-CLA produced opposite effects [1].

Adipocyte Differentiation Lipid Metabolism Obesity Research Brown Adipose Tissue

Superior Hepatic Protection: c9,t11-CLA More Efficiently Reduces Steatosis and Oxidative Stress Than t10,c12-CLA

In Wistar rats fed a lard-based high-fat diet for 4 weeks, supplementation with c9,t11-CLA (30 mg/day) reduced hepatic steatosis and downregulated plasma concentrations of proinflammatory markers, mitochondrial dysfunction, and oxidative stress markers more efficiently than t10,c12-CLA [1]. Specifically, c9,t11-CLA, but not t10,c12-CLA, improved the GSH/GSSG ratio in the liver and enhanced Nrf2 activity, indicating superior antioxidant and cytoprotective effects [1].

NAFLD Hepatic Steatosis Nrf2 Pathway Mitochondrial Function

Body Weight and Fat Mass Reduction: c9,t11-CLA and t10,c12-CLA Produce Comparable Effects in Mice

In a 12-week mouse study comparing dietary supplementation of 2% c9,t11-CLA or t10,c12-CLA, both isomers significantly reduced body weight and fat content compared to control diet [1]. c9,t11-CLA reduced body weight by 22.79% and fat content by 57.98%, while t10,c12-CLA reduced body weight by 25.04% and fat content by 59.41% [1]. Both isomers also significantly increased oxygen consumption and heat production, though only t10,c12-CLA significantly reduced nighttime respiratory exchange rate [1].

Obesity Body Composition Fat Deposition Energy Metabolism

Optimal Scientific and Industrial Application Scenarios for c9,t11-CLA (CAS 2540-56-9)


Mechanistic Studies of PPARα-Mediated Lipid Metabolism and Inflammation

c9,t11-CLA is the preferred isomer for investigating PPARα-dependent pathways due to its 1.4-fold higher binding affinity (IC50 = 140 ± 90 μM) compared to t10,c12-CLA (IC50 = 200 ± 30 μM) [1]. The compound's selective PPARα activation, coupled with its inability to activate PPARγ at physiological concentrations, makes it an ideal tool for dissecting PPARα-specific effects in hepatic lipid metabolism, fatty acid oxidation, and anti-inflammatory responses. This scenario is particularly relevant for researchers studying NAFLD/NASH mechanisms, where c9,t11-CLA has demonstrated superior Nrf2 pathway activation and mitochondrial protection compared to t10,c12-CLA [2].

Insulin Sensitivity and Metabolic Syndrome Research Requiring Positive Metabolic Outcomes

For human clinical trials and preclinical studies investigating insulin sensitization without adverse metabolic effects, c9,t11-CLA is the appropriate isomer choice. Direct comparative evidence shows that c9,t11-CLA improves postprandial HOMA-IR values while t10,c12-CLA worsens insulin sensitivity (p = 0.025) and can cause weight gain in certain genotypes (p = 0.03) [3]. Additionally, c9,t11-CLA does not elevate LDL-cholesterol, whereas t10,c12-CLA induces undesirable LDL-C increases (0.9 ± 0.1 mmol/L vs. 0.7 ± 0.1 mmol/L for c9,t11-CLA) [4]. This scenario applies to nutraceutical development, functional food research, and metabolic disease intervention studies.

Breast Cancer Chemoprevention and COX-2 Pathway Research

c9,t11-CLA is the preferred isomer for cancer chemoprevention studies, particularly in breast cancer models, due to its consistent tumor-suppressive effects across all published rat mammary tumor studies and its distinct mechanism involving COX-2 pathway inhibition [5]. The compound achieves >90% inhibition of MCF-7 breast cancer cell proliferation at 100–200 μM concentrations over 8 days [6]. Unlike t10,c12-CLA, which can paradoxically increase genetically-induced mammary tumors and acts through the lipoxygenase pathway, c9,t11-CLA provides a reliable and mechanistically distinct tool for investigating COX-2-mediated anti-tumor mechanisms [5].

Adipocyte Biology Studies Requiring Physiological Lipid Accumulation Responses

For investigations of normal adipocyte differentiation and brown adipose tissue (BAT) thermogenesis, c9,t11-CLA is the appropriate isomer because it mimics the physiological effects of unsaturated C18 fatty acids (oleic, linoleic, α-linolenic acid) by increasing lipid accumulation and UCP1 mRNA expression [7]. In contrast, t10,c12-CLA produces opposite effects, decreasing lipid accumulation and inhibiting UCP1 expression, which may confound studies aimed at understanding physiological adipocyte function [7]. This scenario is critical for researchers studying BAT activation, adaptive thermogenesis, and the role of dietary fatty acids in adipose tissue biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for c9,t11-CLA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.